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molecular formula C14H11NO4S B8717559 3-(4-Nitro-phenylsulfanyl)-benzoic acid methyl ester

3-(4-Nitro-phenylsulfanyl)-benzoic acid methyl ester

Cat. No. B8717559
M. Wt: 289.31 g/mol
InChI Key: WUOPHNSZTOJWBD-UHFFFAOYSA-N
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Patent
US07683185B2

Procedure details

To a solution of 3-mercaptobenzoic acid methyl ester (504 mg, 3 mmol) and 1-chloro-4-nitrobenzene (473 mg, 3 mmol) in tetrahydrofuran (4 mL) was added at 0° C., in a dropwise manner, a solution of sodium methoxide in methanol (3.3 mL, 1M). The mixture was heated at reflux for 2 hours with stirring, then cooled to room temperature. Ethyl acetate (25 mL) was added and the mixture was washed consecutively with saturated aqueous sodium hydrogen carbonate (10 mL), distilled water (2×10 mL), and brine (10 mL). The organic layer was dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give a solid that was recrystallised from ethanol to give the title compound (518 mg, 60%) as a solid, mp 98-100° C.
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([SH:10])[CH:5]=1.Cl[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1.C[O-].[Na+].C(OCC)(=O)C>O1CCCC1.CO>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([S:10][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
504 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)S)=O
Name
Quantity
473 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
3.3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
WASH
Type
WASH
Details
the mixture was washed consecutively with saturated aqueous sodium hydrogen carbonate (10 mL)
DISTILLATION
Type
DISTILLATION
Details
distilled water (2×10 mL), and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)SC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 518 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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